molecular formula C3H8Cl2N4S B13448333 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

Cat. No.: B13448333
M. Wt: 203.09 g/mol
InChI Key: QSNRSEUSAWOOPR-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride (CAS 2913245-01-7) is a high-purity chemical intermediate of significant interest in pharmaceutical and agrochemical research. This compound features a 1,2,4-thiadiazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its hydrogen-binding domain and two-electron donor system, which facilitates robust interactions with biological targets . The hydrazinyl substituent at the 5-position makes it a highly versatile and reactive building block for synthesizing a diverse array of derivatives . Researchers utilize this compound as a key precursor for the synthesis of various fused and substituted heterocycles, including triazolothiadiazoles, which are explored for a broad spectrum of biological activities . Its primary research value lies in its role as a critical synthon in the development of novel bioactive molecules, with documented applications in the synthesis of potent NK-3 receptor antagonists for the treatment of sex-hormone dependent diseases . The dihydrochloride salt form enhances the compound's stability and solubility for more convenient handling in synthetic protocols. This product is intended for research and development applications only. This compound is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C3H8Cl2N4S

Molecular Weight

203.09 g/mol

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C3H6N4S.2ClH/c1-2-5-3(6-4)8-7-2;;/h4H2,1H3,(H,5,6,7);2*1H

InChI Key

QSNRSEUSAWOOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

One of the most common and reliable methods to synthesize 1,2,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. For 5-hydrazinyl-3-methyl-1,2,4-thiadiazole, the process typically begins with the preparation of a suitable thiosemicarbazide substituted at the 3-position with a methyl group.

  • Step 1: Preparation of 3-methylthiosemicarbazide

    • This can be achieved by reacting methyl isothiocyanate with hydrazine hydrate under controlled conditions.
  • Step 2: Cyclization to 3-methyl-1,2,4-thiadiazole

    • The thiosemicarbazide intermediate undergoes cyclization in the presence of dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid, or methane sulfonic acid.
    • Methane sulfonic acid is reported to be an efficient dehydrating agent, providing high yields and purity of the thiadiazole ring system.
  • Step 3: Introduction of the Hydrazinyl Group at the 5-Position

    • The 5-position hydrazinyl substitution can be introduced via nucleophilic substitution or direct hydrazinolysis of an appropriate 5-substituted precursor.
  • Step 4: Formation of Dihydrochloride Salt

    • The free base 5-hydrazinyl-3-methyl-1,2,4-thiadiazole is treated with hydrochloric acid to yield the dihydrochloride salt, which improves stability and solubility.

Reaction of 2,5-Dimercapto-1,3,4-thiadiazole with Hydrazine Hydrate

An alternative route involves the synthesis of 2,5-dimercapto-1,3,4-thiadiazole followed by its conversion to hydrazino derivatives.

  • Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole

    • This compound is prepared by refluxing hydrazine hydrate with carbon disulfide in the presence of pyridine, followed by acidification and recrystallization.
    • Yields are typically around 70-78%, with melting points consistent with literature values.
  • Step 2: Hydrazinolysis to 2,5-dihydrazino-1,3,4-thiadiazole

    • The 2,5-dimercapto derivative is refluxed with hydrazine hydrate, leading to substitution of mercapto groups with hydrazino groups.
    • Liberation of hydrogen sulfide (H₂S) during this step confirms the reaction progress.
    • The product is isolated by filtration and recrystallization, with yields around 60-66%.
  • Step 3: Selective methylation at the 3-position

    • Methylation can be achieved through reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the 3-methyl group.
  • Step 4: Formation of dihydrochloride salt

    • The hydrazinyl compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Cyclization Using Formyl Hydrazine and Dehydrating Agents

Another method involves the reaction of hydrazine derivatives with formyl compounds followed by cyclization:

  • Hydrazine reacts with methyl thiosemicarbazide or related intermediates in the presence of dehydrating agents such as polyphosphoric acid or concentrated sulfuric acid.
  • The cyclization process forms the thiadiazole ring with the hydrazinyl group at the 5-position and methyl substitution at the 3-position.
  • Dehydration agents like methane sulfonic acid have been reported to improve yields and purity.
Preparation Method Key Reagents & Conditions Yield (%) Purity & Notes Reference
Cyclization of methylthiosemicarbazide Hydrazine hydrate, methyl isothiocyanate, methane sulfonic acid (dehydrating agent) 70-85 High purity; methane sulfonic acid improves yield
Hydrazinolysis of 2,5-dimercapto-1,3,4-thiadiazole Hydrazine hydrate reflux, carbon disulfide, pyridine 60-78 Liberation of H₂S confirms reaction; recrystallized product
Cyclization with formyl hydrazine and polyphosphoric acid Hydrazine, methyl thiosemicarbazide, polyphosphoric acid, H₂SO₄ 65-75 Efficient cyclization; requires careful control of conditions
  • The use of methane sulfonic acid as a dehydrating agent in the cyclization step significantly enhances the yield and purity of 5-substituted thiadiazoles, including the hydrazinyl derivatives. This method is favored for its operational simplicity and reproducibility.
  • Hydrazinolysis of 2,5-dimercapto-1,3,4-thiadiazole is a robust method to introduce hydrazinyl groups, with clear reaction monitoring via H₂S evolution.
  • The formation of the dihydrochloride salt stabilizes the hydrazinyl thiadiazole, facilitating handling and further applications in medicinal chemistry.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the presence of characteristic functional groups, such as NH2 and C=S, supporting the successful synthesis of the target compound.

The preparation of 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride can be effectively achieved through cyclization of methyl-substituted thiosemicarbazide derivatives or via hydrazinolysis of 2,5-dimercapto-1,3,4-thiadiazole, followed by methylation and salt formation. Among the methods, the use of methane sulfonic acid as a dehydrating agent in cyclization provides superior yields and purity. These synthetic routes are well-documented and supported by comprehensive spectroscopic data, ensuring the compound's suitability for further biological and chemical applications.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety facilitates condensation with aldehydes or ketones to form hydrazones. This reaction is typically performed under acidic or neutral conditions with refluxing ethanol .

Example Reaction:
Reacting 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride with benzaldehyde generates a Schiff base derivative:

C₃H₆N₄S\cdotp2HCl+C₆H₅CHOC₁₀H₁₀N₄S+2HCl+H₂O\text{C₃H₆N₄S·2HCl} + \text{C₆H₅CHO} \rightarrow \text{C₁₀H₁₀N₄S} + 2\text{HCl} + \text{H₂O}

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Catalyst: None or glacial acetic acid

  • Yield: ~60–80% (inferred from analogous reactions) .

Coordination with Transition Metals

The hydrazine group acts as a bidentate ligand, forming stable complexes with metals like Cu(II), Ni(II), and Co(II) .

Example Synthesis of Cu(II) Complex:

  • Dissolve this compound in ethanol.

  • Add Cu(NO₃)₂·3H₂O in a 2:1 molar ratio.

  • Reflux for 4–6 hours.

  • Precipitate the complex by cooling and filtering.

Characterization Data:

PropertyObservation
IR (ν, cm⁻¹)N–H stretch: 3279; C=N: 1604
UV-Vis (λ, nm)d-d transitions: 600–650
Magnetic Moment (μ)~1.73 BM (indicative of Cu²⁺)

Antimicrobial activity of these complexes is often enhanced compared to the free ligand .

Cyclization to Triazole Derivatives

Under oxidative or catalytic conditions, the hydrazine group participates in 1,3-dipolar cycloadditions. For example, reacting with CS₂ or alkynes forms triazole-thiadiazole hybrids .

Reaction with CS₂:

C₃H₆N₄S\cdotp2HCl+CS₂Cu catalystC₄H₅N₅S₂+2HCl+H₂S\text{C₃H₆N₄S·2HCl} + \text{CS₂} \xrightarrow{\text{Cu catalyst}} \text{C₄H₅N₅S₂} + 2\text{HCl} + \text{H₂S}

Conditions:

  • Catalyst: CuI or Cu(OAc)₂

  • Solvent: DMF or THF

  • Temperature: 60–80°C

  • Yield: 70–85% .

Alkylation and Acylation

The hydrazine group undergoes alkylation with alkyl halides or acylation with acyl chlorides.

Acylation Example:

C₃H₆N₄S\cdotp2HCl+CH₃COClC₅H₈N₄SO+2HCl\text{C₃H₆N₄S·2HCl} + \text{CH₃COCl} \rightarrow \text{C₅H₈N₄SO} + 2\text{HCl}

Conditions:

  • Base: Triethylamine (to neutralize HCl)

  • Solvent: Dry THF

  • Temperature: 0–5°C (to control exothermicity)

  • Yield: ~75% .

Oxidation Reactions

Controlled oxidation converts the hydrazine group to a diazene or nitrile.

Oxidation with H₂O₂:

C₃H₆N₄S\cdotp2HCl+H₂O₂C₃H₄N₃S+2HCl+H₂O\text{C₃H₆N₄S·2HCl} + \text{H₂O₂} \rightarrow \text{C₃H₄N₃S} + 2\text{HCl} + \text{H₂O}

Conditions:

  • Oxidant: 30% H₂O₂

  • Solvent: Acetic acid

  • Temperature: 50°C

  • Yield: ~50% (due to competing side reactions) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

Thiadiazole derivatives exhibit diverse properties depending on substituents and salt forms. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Formula Salt Form Key Applications/Properties Source Similarity Score (if available)
5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride 5-NHNH₂, 3-CH₃ C₃H₆N₄S·2HCl Dihydrochloride Synthetic building block; predicted CCS for analytical use N/A
5-Bromo-3-methyl-1,2,4-thiadiazole 5-Br, 3-CH₃ C₃H₃BrN₂S Neutral Halogenated intermediate for cross-coupling reactions 0.75
1,2,4-Thiadiazol-5-amine dihydrochloride 5-NH₂ C₂H₄N₃S·2HCl Dihydrochloride Pharmacological precursor (e.g., adenosine receptor antagonists) 0.55
5-Chloro-3-ethyl-1,2,4-thiadiazole 5-Cl, 3-C₂H₅ C₄H₅ClN₂S Neutral Industrial applications; regulated under UN GHS safety protocols N/A
2-Amino-5-ethyl-1,3,4-thiadiazole (AETD) 2-NH₂, 5-C₂H₅ (1,3,4-thiadiazole) C₄H₇N₃S Neutral Corrosion inhibitor for brass alloys N/A

Key Differences

Substituent Effects: Hydrazinyl vs. Halogenated Derivatives: Bromo and chloro substituents (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole) introduce electron-withdrawing effects, reducing ring electron density and altering reactivity in Suzuki-Miyaura couplings .

Salt Form Impact :

  • The dihydrochloride form (two HCl molecules) improves aqueous solubility compared to hydrochloride (one HCl molecule) or neutral forms, critical for bioavailability in drug development . For instance, 1,2,4-Thiadiazol-5-amine dihydrochloride is more soluble than its hydrochloride counterpart .

Application Diversity: Pharmacology: 1,2,4-Thiadiazol-5-amine derivatives are precursors for adenosine receptor antagonists , whereas halogenated analogs (e.g., 5-Bromo-3-methyl) serve as intermediates in organometallic synthesis . Industrial Use: 5-Chloro-3-ethyl-1,2,4-thiadiazole requires stringent safety handling due to its classification under UN GHS regulations, unlike the hydrazinyl derivative, for which safety data are less documented . Corrosion Inhibition: 1,3,4-Thiadiazole derivatives like AETD demonstrate corrosion inhibition properties, but 1,2,4-thiadiazoles are less studied in this context .

Structural Isomerism :

  • The 1,2,4-thiadiazole ring (target compound) differs from 1,3,4-thiadiazoles (e.g., AETD) in sulfur and nitrogen positioning, affecting electronic distribution and interaction with metal surfaces .

Biological Activity

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C3H6N4S
  • Molecular Weight : 118.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Thiadiazole derivatives, including this compound, are known for a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazoles exhibit significant antibacterial and antifungal properties. Studies have shown that various thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Properties : Thiadiazole derivatives have been reported to possess anticancer activity against several human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antiviral Activity : Some studies indicate that thiadiazole derivatives can exhibit antiviral properties, particularly against viral strains such as Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, thiadiazoles can effectively reduce tumor growth.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis in pathogens.

Research Findings and Case Studies

Several studies have evaluated the biological activity of thiadiazoles:

StudyFindings
Evaluated a series of thiadiazole compounds for antimicrobial activity; found promising results against various bacterial strains with MIC values ranging from 16 to 31.5 μg/mL.
Investigated anticancer properties; certain derivatives showed IC50 values below 10 µM against human glioblastoma cells.
Assessed antiviral activity against Mycobacterium tuberculosis; some compounds demonstrated significant efficacy in inhibiting bacterial growth.

Q & A

Q. What comparative strategies assess the efficacy of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole analogs?

  • Methodological Answer : Perform SAR studies by modifying the hydrazine substituent (e.g., methyl vs. phenyl). Evaluate antimicrobial activity via MIC assays against S. aureus or E. coli. Computational docking (AutoDock Vina) predicts binding affinity to target enzymes .

Tables for Comparative Analysis

Table 1 : Stability Comparison of Salt Forms

PropertyHydrochlorideDihydrochloride
Melting Point (°C)160–165168–172
Solubility (H2_2O)ModerateHigh
Degradation Rate (40°C)15% in 3 mo<5% in 6 mo
Data from

Table 2 : Byproduct Analysis in Hydrazine Reactions

Hydrazine DerivativeMajor ProductMinor Byproduct
Phenylhydrazine HClIndole (4)Pyrazole (5)
4-Methoxyphenylhydrazine HClIndole (3)None
Data from

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